molecular formula C22H16N2O3S B2554910 7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845669-35-4

7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2554910
CAS No.: 845669-35-4
M. Wt: 388.44
InChI Key: WQLCJGROKVRRJM-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Thiazole is another common component in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring and a thiazole ring, both of which are five-membered rings with heteroatoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound containing a thiazole ring would have certain properties .

Scientific Research Applications

Optical and Electronic Properties

The compound 7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, as a part of the diketopyrrolopyrrole (DPP) family, is notable for its versatile applications, particularly in the fields of dye, optical, and electronic materials. DPP and its derivatives, including the mentioned compound, exhibit significant utility across various domains such as high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. The relationship between the structure of these compounds and their optical properties has been extensively studied. This includes analysis of their absorption properties, two-photon absorption cross-sections, and fluorescence quantum yields. The stability and straightforward synthesis of these compounds further underscore their relevance in scientific research and practical applications (Grzybowski & Gryko, 2015).

Pharmacological Activity

A comprehensive review of 7-Methyljuglone, a biologically active naphthoquinone structurally related to the compound , highlighted its diverse pharmacological activities. These include antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. Such broad-spectrum biological activity makes these compounds of great interest in drug development and pharmacological studies (Mbaveng & Kuete, 2014).

Material Chemistry and Device Performance

The study of π-Conjugated organic donor–acceptor (D–A) type polymers has revealed that DPP-based polymers, including those related to the compound , show high performance due to their distinct optical and electrochemical properties. These properties make them promising candidates for applications in high-performance electronic devices. The ongoing synthesis and study of these compounds aim to optimize their performance in such applications, highlighting the importance of understanding their chemical structure and properties (Deng et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

The future directions for this compound would depend on its biological activity and potential therapeutic applications. Pyrrole-containing compounds are considered a potential source of biologically active compounds .

Properties

IUPAC Name

7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-12-8-9-16-15(10-12)19(25)17-18(14-6-4-3-5-7-14)24(21(26)20(17)27-16)22-23-13(2)11-28-22/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLCJGROKVRRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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